

comparative degradation rates of Fluindapyr enantiomers

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Compound Focus: Fluindapyr

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Comparison of Fluindapyr Enantiomer Properties

Property / Aspect	R-(-)-Fluindapyr	S-(+)-Fluindapyr	Experimental Context / Notes
Degradation in Paddy Soil (Anaerobic)	Half-life (DT ₅₀): 69.6 days [1]	Half-life (DT ₅₀): 101.8 days [1]	R-(-)-enantiomer degrades 1.5 times faster than S-(+)-enantiomer [1].
Degradation in Tomato	Preferentially degraded in leaves [2]	No preferential degradation in fruits [2]	Behavior is plant part-specific [2].
Degradation in Cucumber	No preferential degradation in fruits [2]	Preferentially degraded in leaves [2]	Behavior is plant part-specific [2].
Fungicidal Bioactivity	Lower activity against <i>Rhizoctonia solani</i> [1]	EC ₅₀ : 87.8 times more active than R-enantiomer against <i>R. solani</i> [1]	Higher activity linked to stronger binding to target enzyme [1].

Property / Aspect	R-(-)-Fluindapyr	S-(+)-Fluindapyr	Experimental Context / Notes
Molecular Binding Affinity	Binding power: -32.12 kcal/mol [1]	Binding power: -42.91 kcal/mol [1]	More negative value indicates stronger binding to succinate dehydrogenase (SDH) [1].

Detailed Experimental Protocols

The data in the table above was generated using sophisticated analytical methods. Here is a detailed look at the key experimental protocols cited in the research.

Chiral Separation and Determination in Plants

- **Separation Method: Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)** was used. This method achieved baseline separation of the enantiomers in just **2 minutes** [2].
- **Sample Preparation:** Researchers used a modified **QuEChERS** method for extracting **Fluindapyr** from plant matrices like cucumber and tomato [2].
- **Quantification:** The **limit of quantification (LOQ)** for this method was **5 µg/kg**, demonstrating high sensitivity [2].
- **Application:** This protocol was applied to monitor the enantioselective degradation of **Fluindapyr** in different parts of cucumber and tomato plants [2].

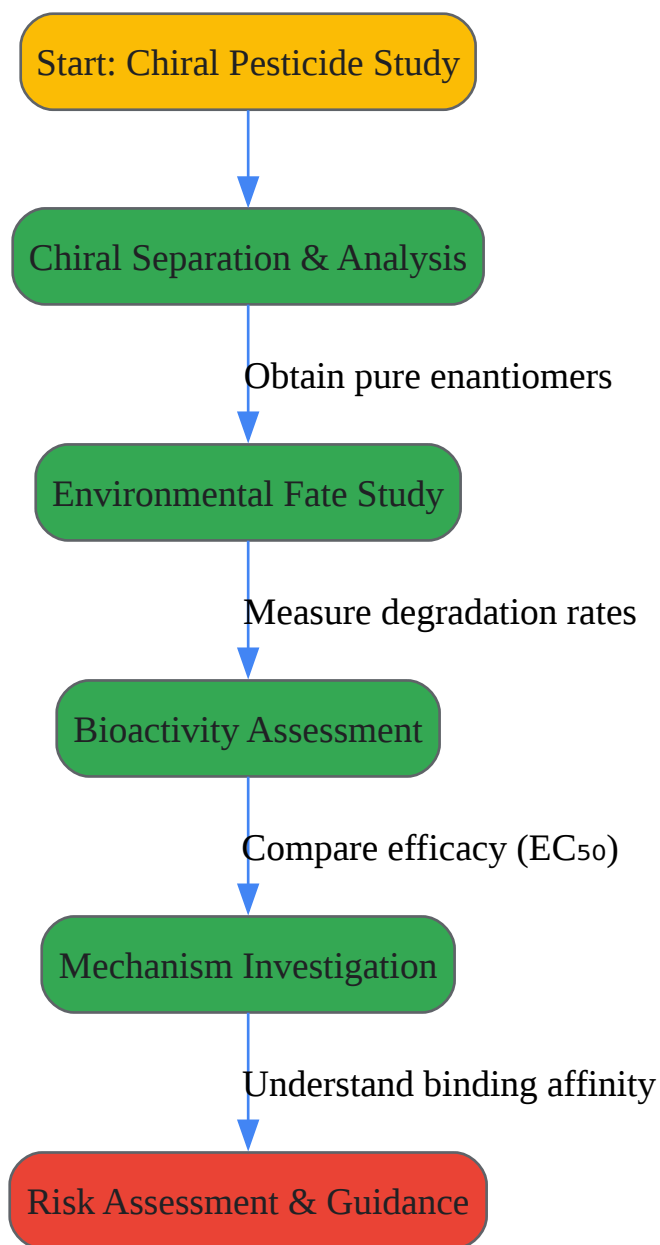
Enantioselective Degradation and Bioactivity in Paddy Ecosystems

- **Chiral Analysis:** A method was developed using **Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)**. The absolute configuration of each enantiomer was confirmed using an **electron circular dichroism model** [1].
- **Soil Sample Preparation:** A **husk-based biochar material** was utilized as a clean-up sorbent in an optimized QuEChERS method for paddy soil [1].
- **Degradation Study:** The degradation experiments were conducted under **anaerobic conditions** to simulate the paddy field environment. The half-lives (DT_{50}) were calculated using **first-order kinetic models** [1].

- **Bioactivity Assay:** The bioactivity against *Rhizoctonia solani* was evaluated by determining the **half-maximal effective concentration (EC₅₀)** for each enantiomer [1].
- **Molecular Docking:** To explain the bioactivity difference, a **molecular docking** simulation was performed to study the binding interactions between each enantiomer and the succinate dehydrogenase (SDH) enzyme. Binding affinity was measured in kcal/mol [1].

Research Workflow for Enantioselective Study

The following diagram illustrates the logical workflow of a comprehensive study on chiral pesticides like **Fluindapyr**, from initial analysis to mechanistic explanation:



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Key Conclusions for Research and Development

The experimental data leads to several critical insights for professionals in the field:

- **Enantioselectivity is Context-Dependent:** The degradation rate of each enantiomer is not absolute but varies significantly with the environment (e.g., anaerobic soil vs. different plant species and parts) [2] [1]. This underscores the necessity for environment-specific studies.

- **High Activity of S-(-)-Enantiomer:** The S-(+)-**Fluindapyr** enantiomer is significantly more potent against target fungi, a trait strongly correlated with its superior binding affinity to the SDH enzyme, as revealed by molecular docking [1].
- **Implication for Application:** The research suggests that using the pure, high-activity S-(+)-enantiomer, rather than the racemic mixture, could potentially reduce the application dosage and environmental load, a strategy supported by similar findings for the related SDHI fungicide Benzovindiflupyr [3].

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